methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate is a complex organic compound that features a benzoate ester linked to an imidazole ring, which is further substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a dicarbonyl compound (such as glyoxal) and an amine (such as ammonium acetate) in the presence of an acid catalyst.
Pyridine Substitution: The pyridine ring is introduced through a nucleophilic aromatic substitution reaction, where a halogenated pyridine reacts with the imidazole derivative.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce saturated heterocycles.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazole and pyridine rings are known to interact with various biological targets, including enzymes and receptors, making this compound a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate: This compound features a pyrrolo-pyridine ring instead of an imidazole ring.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: This compound includes a piperazine ring, offering different biological activities.
Uniqueness
Methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a versatile scaffold for drug development and materials science.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 3-(5-pyridin-4-yl-1H-imidazol-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-16(20)13-4-2-3-12(9-13)15-14(18-10-19-15)11-5-7-17-8-6-11/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHOCGDZTCVEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(NC=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.